Heptaphylline
Heptaphylline
Heptaphylline belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Heptaphylline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptaphylline is primarily located in the membrane (predicted from logP). Outside of the human body, heptaphylline can be found in fruits. This makes heptaphylline a potential biomarker for the consumption of this food product.
Heptaphylline is a member of carbazoles. It has a role as a metabolite.
Heptaphylline is a member of carbazoles. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
17750-35-5
VCID:
VC21076400
InChI:
InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3
SMILES:
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C
Molecular Formula:
C18H17NO2
Molecular Weight:
279.3 g/mol
Heptaphylline
CAS No.: 17750-35-5
Cat. No.: VC21076400
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Heptaphylline belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Heptaphylline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptaphylline is primarily located in the membrane (predicted from logP). Outside of the human body, heptaphylline can be found in fruits. This makes heptaphylline a potential biomarker for the consumption of this food product. Heptaphylline is a member of carbazoles. It has a role as a metabolite. |
|---|---|
| CAS No. | 17750-35-5 |
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |
| Standard InChI Key | ICYHRFZZQCYWNF-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
| Canonical SMILES | CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
| Melting Point | 171-172°C |
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